molecular formula C19H26N4O3S2 B3036617 4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether CAS No. 383148-32-1

4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether

Cat. No.: B3036617
CAS No.: 383148-32-1
M. Wt: 422.6 g/mol
InChI Key: SIHDWNBWWKYRIZ-UHFFFAOYSA-N
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Description

The compound “4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether” is a chemical substance with the CAS No. 383148-32-1. It has a molecular formula of C19H26N4O3S2 and an average mass of 422.565 Da . The compound is also known as 4-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzenesulfonyl)piperidine .


Molecular Structure Analysis

The compound contains several functional groups including an allylsulfanyl group, an ethyl group, a 1,2,4-triazol ring, a piperidino group, a sulfonyl group, and a phenyl methyl ether group .


Physical And Chemical Properties Analysis

Ethers, the class of compounds to which this molecule belongs, have two alkyl or aryl groups bonded to an oxygen atom . They are used in dyes, perfumes, oils, waxes, and other industrial uses . The boiling point of an ether is generally higher than that of an alkane of similar molecular mass .

Scientific Research Applications

Therapeutic Applications in Type II Diabetes

  • Researchers have synthesized S-substituted derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-4-phenyl-4H-1,2,4-triazol3-thiol, related to the mentioned compound, showing significant potential as inhibitors of the α-glucosidase enzyme. These compounds demonstrate better inhibitory effects than acarbose, a standard treatment for type II diabetes, highlighting their potential as new drug candidates for this condition (Aziz ur-Rehman et al., 2018).

Structural and Theoretical Studies

  • Experimental and theoretical studies, including FTIR, FT-NMR, UV–Visible, and X-ray diffraction methods, have been conducted on compounds structurally similar to the requested compound. These studies help in understanding the molecular structure, vibrational assignments, chemical shifts, and molecular orbital energies, which are crucial for determining the potential applications of these compounds (Ç. Y. Ataol & Ö. Ekici, 2014).

Antimicrobial and Anticancer Properties

  • A series of compounds related to 4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether have been synthesized and evaluated for their antimicrobial activities. Such compounds demonstrate significant efficacy against various microbial strains, indicating their potential use in antimicrobial treatments (Łukasz Popiołek et al., 2011).

Enzyme Inhibition

  • Synthesized compounds in this class have shown potential as enzyme inhibitors, particularly against carbonic anhydrase and cholinesterase enzymes. Such inhibition is valuable in developing treatments for conditions like glaucoma and Alzheimer's disease (N. Virk et al., 2018).

Anticancer Research

  • Derivatives of 1,2,4-triazoles have been investigated for their anticancer properties. These compounds show variable antitumor activity against a range of cancer cell lines, suggesting their potential as therapeutic agents in oncology (S. Unsalan & S. Rollas, 2007).

Molecular Docking Studies

  • Molecular docking studies have been conducted on benzimidazole derivatives bearing 1,2,4-triazole, which are structurally related to the requested compound. These studies aid in understanding the interaction of these compounds with biological targets, which is critical for drug development (A. Karayel, 2021).

Properties

IUPAC Name

4-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S2/c1-4-14-27-19-21-20-18(23(19)5-2)15-10-12-22(13-11-15)28(24,25)17-8-6-16(26-3)7-9-17/h4,6-9,15H,1,5,10-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHDWNBWWKYRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC=C)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001117503
Record name 4-[4-Ethyl-5-(2-propen-1-ylthio)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001117503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383148-32-1
Record name 4-[4-Ethyl-5-(2-propen-1-ylthio)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383148-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-Ethyl-5-(2-propen-1-ylthio)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001117503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether
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4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether
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4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether
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4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether
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4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether
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4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether

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